
N-cycloheptyl-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-4-phenylbutanamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This property makes CPP-115 a potential candidate for the treatment of various neurological disorders.
Mechanism of Action
N-cycloheptyl-4-phenylbutanamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which is thought to underlie the anticonvulsant and anxiolytic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which is thought to underlie the anticonvulsant and anxiolytic effects of this compound. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have anti-addictive properties.
Advantages and Limitations for Lab Experiments
One advantage of N-cycloheptyl-4-phenylbutanamide is that it is a selective GABA-AT inhibitor, meaning that it specifically targets this enzyme without affecting other enzymes or neurotransmitter systems in the brain. This makes it a potentially safer and more effective treatment for neurological disorders compared to other drugs that have more widespread effects in the brain. One limitation of this compound is that it is a relatively new drug, and its long-term safety and efficacy have not yet been fully established.
Future Directions
There are several potential future directions for research on N-cycloheptyl-4-phenylbutanamide. One area of interest is the potential use of this compound in the treatment of drug addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, further research is needed to fully understand the long-term safety and efficacy of this compound in humans.
Synthesis Methods
N-cycloheptyl-4-phenylbutanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-phenylbutanoyl chloride with cycloheptylamine to form the corresponding amide, which is then treated with sodium hydride and methyl iodide to yield this compound.
Scientific Research Applications
N-cycloheptyl-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that this compound has anticonvulsant, anxiolytic, and anti-addictive properties. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in the treatment of these disorders.
Properties
IUPAC Name |
N-cycloheptyl-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17(18-16-12-6-1-2-7-13-16)14-8-11-15-9-4-3-5-10-15/h3-5,9-10,16H,1-2,6-8,11-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISZSBQABUQQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
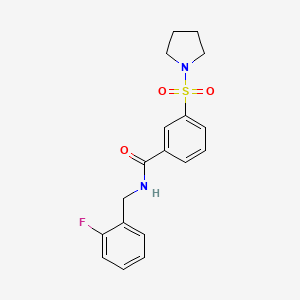
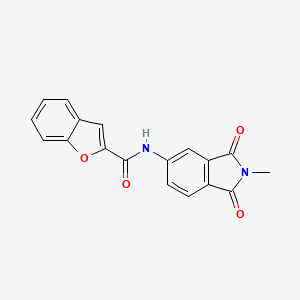
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
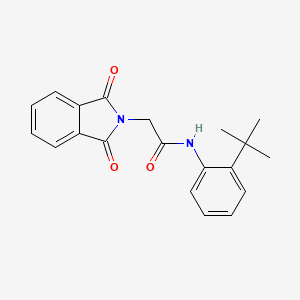
![3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5757597.png)
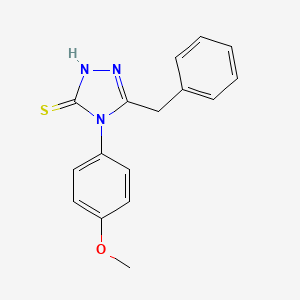
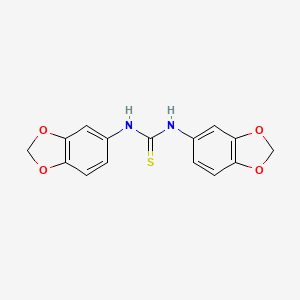
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)
